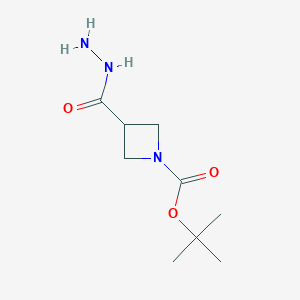

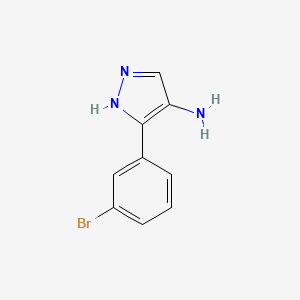

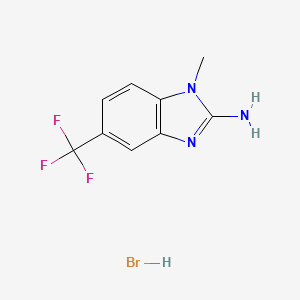

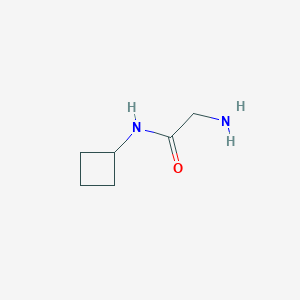

3-(3-bromophenyl)-1H-pyrazol-4-amine

Übersicht

Beschreibung

3-(3-bromophenyl)-1H-pyrazol-4-amine, also known as 3-bromophenylpyrazolamine, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a member of the pyrazolamine family, which consists of compounds that contain an amine group and a pyrazole ring. 3-bromophenylpyrazolamine is of particular interest due to its unique properties, such as its high solubility in water and its ability to form complexes with metals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research involving 3-bromophenylpyrazolamine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study by Ö. Tamer et al. (2016) focused on synthesizing and analyzing the molecular structure of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This research provided insights into the stability and intramolecular charge transfer of similar compounds, hinting at potential applications in nonlinear optical properties (Ö. Tamer et al., 2016).

Chemical Synthesis Techniques

- S. P. Veettil and K. Haridas (2010) synthesized a compound involving 3-(4-bromophenyl)-1H-pyrazol-4-amine, demonstrating advanced techniques in chemical synthesis and highlighting the potential for creating complex molecular structures (S. P. Veettil & K. Haridas, 2010).

Antimicrobial Applications

- Research conducted by H. A. El‐Wahab et al. (2015) explored the antimicrobial properties of compounds related to 3-(3-bromophenyl)-1H-pyrazol-4-amine. This study emphasized the potential of these compounds in enhancing the antimicrobial effects of polyurethane varnishes and printing ink pastes (H. A. El‐Wahab et al., 2015).

Anticancer Activity

- The study by Aladdin M. Srour et al. (2018) on derivatives of 1,3,4-trisubstituted pyrazole, related to 3-(3-bromophenyl)-1H-pyrazol-4-amine, revealed significant anticancer activity against various human cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Aladdin M. Srour et al., 2018).

Fluorescent Properties for Sensing and Imaging

- A study by M. Ibrahim et al. (2016) on pyrazoline derivatives, closely related to the compound , examined their fluorescent properties. These findings point towards applications in sensing and imaging technologies (M. Ibrahim et al., 2016).

Catalysis and Chemical Reactions

- Research by A. Togni et al. (1996) involved the use of chiral ferrocenyl pyrazole ligands, related to 3-(3-bromophenyl)-1H-pyrazol-4-amine, in palladium-catalyzed asymmetric allylic amination. This demonstrates the role of such compounds in catalysis and facilitating specific chemical reactions (A. Togni et al., 1996).

Antibacterial Properties

- A study by C. Feng et al. (2018) focused on the synthesis and antibacterial activity of pyrazole Schiff bases, which include structures similar to 3-(3-bromophenyl)-1H-pyrazol-4-amine. These compounds exhibited potential as antibacterial agents (C. Feng et al., 2018).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

Similar compounds have been noted for their biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

A related compound, a pyrazoline derivative, was found to have a confirmed nontoxic acetylcholinesterase inhibitory effect .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWAJOCDHZIWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)

![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)